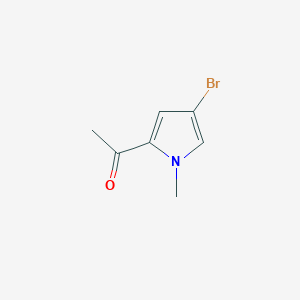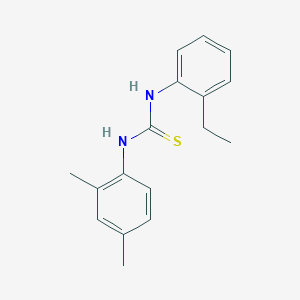
1-(2,4-Dimethylphenyl)-3-(2-ethylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethylphenyl)-3-(2-ethylphenyl)thiourea is an organic compound belonging to the thiourea class. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of two aromatic rings substituted with methyl and ethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)-3-(2-ethylphenyl)thiourea typically involves the reaction of 2,4-dimethylaniline with 2-ethylphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylphenyl)-3-(2-ethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-3-(2-ethylphenyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent. Preliminary studies have shown promising results in inhibiting the growth of cancer cells.
Industry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(2-ethylphenyl)thiourea involves its interaction with specific molecular targets. In biological systems, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s aromatic rings and thiourea moiety play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
- 1-(2,4-Dimethylphenyl)-3-phenylthiourea
- 1-(2,4-Dimethylphenyl)-3-(2-methylphenyl)thiourea
- 1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)thiourea
Comparison: 1-(2,4-Dimethylphenyl)-3-(2-ethylphenyl)thiourea stands out due to the presence of both methyl and ethyl groups on the aromatic rings, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits unique properties, such as higher binding affinity to certain enzymes and distinct reactivity patterns in chemical reactions.
Properties
Molecular Formula |
C17H20N2S |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(2-ethylphenyl)thiourea |
InChI |
InChI=1S/C17H20N2S/c1-4-14-7-5-6-8-16(14)19-17(20)18-15-10-9-12(2)11-13(15)3/h5-11H,4H2,1-3H3,(H2,18,19,20) |
InChI Key |
BIGWFLOCOCDMQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=S)NC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


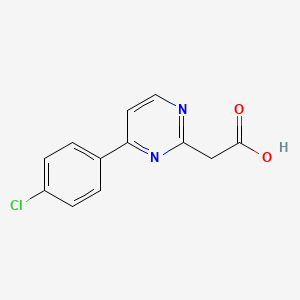
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12500040.png)
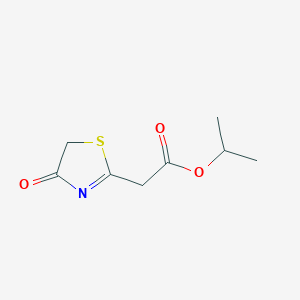


![1-(2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12500069.png)


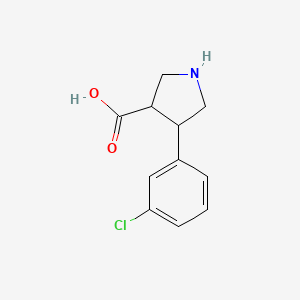
![Ethyl 2-(morpholin-4-yl)-5-{[(2-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12500096.png)

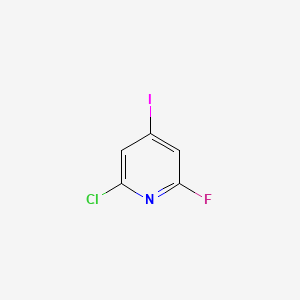
![1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B12500103.png)
